Melting Point: 4-SO2CF3 vs. 4-NO2 Analogs
The compound 4-(trifluoromethylsulfonyl)benzene-1,2-diamine exhibits a distinct melting point of 110-111 °C , which is a key differentiator from its close structural analog, 4-nitro-o-phenylenediamine. The latter has a reported melting point of 199-201 °C , a difference of approximately 90 °C.
| Evidence Dimension | Melting Point (Solid State Thermal Property) |
|---|---|
| Target Compound Data | 110-111 °C |
| Comparator Or Baseline | 4-Nitro-o-phenylenediamine: 199-201 °C |
| Quantified Difference | Approximately 90 °C lower melting point |
| Conditions | Standard melting point determination |
Why This Matters
This significant difference in melting point is a critical quality control (QC) parameter for confirming identity and purity upon receipt, allowing procurement specialists and analytical chemists to immediately distinguish between these two common phenylenediamine building blocks.
